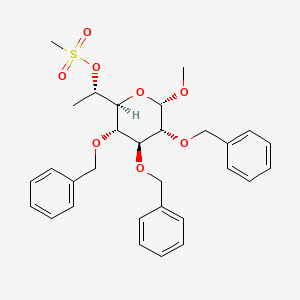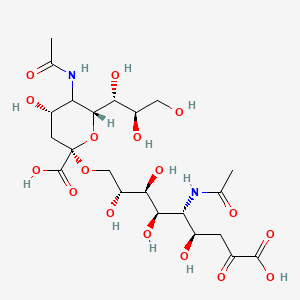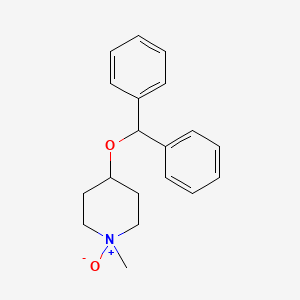
Diphenylpyraline N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylpyraline N-Oxide is a chemical compound derived from Diphenylpyraline, a first-generation antihistamine. This compound is known for its anticholinergic effects and is primarily used in the treatment of allergic conditions. The N-oxide derivative is formed through the oxidation of the tertiary amine group in Diphenylpyraline, resulting in a compound with unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diphenylpyraline N-Oxide typically involves the oxidation of Diphenylpyraline. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
- Diphenylpyraline is dissolved in a suitable solvent, such as methanol.
- Hydrogen peroxide is added to the solution, followed by the addition of sodium hydroxide.
- The reaction mixture is stirred at room temperature until the oxidation is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions and improved safety. The use of titanium silicalite (TS-1) as a catalyst in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to yield high-quality N-oxides efficiently .
Análisis De Reacciones Químicas
Types of Reactions: Diphenylpyraline N-Oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions, leading to the formation of various oxidized products.
Reduction: Reduction of this compound can revert it back to Diphenylpyraline.
Substitution: The N-oxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Further oxidized derivatives of this compound.
Reduction: Diphenylpyraline.
Substitution: Substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Diphenylpyraline N-Oxide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergic conditions and its anticholinergic effects.
Industry: this compound is used in the pharmaceutical industry as an impurity standard for quality control and assurance
Mecanismo De Acción
The mechanism of action of Diphenylpyraline N-Oxide involves its interaction with histamine H1 receptors. By competing with histamine for these receptor sites, it reduces the effects of histamine, leading to a temporary reduction of allergy symptoms. Additionally, its anticholinergic properties contribute to its drying effect on the nasal mucosa .
Comparación Con Compuestos Similares
Diphenylpyraline: The parent compound, which is a first-generation antihistamine with anticholinergic effects.
Pyridine N-Oxides: These compounds share the N-oxide functional group and are used in various oxidation reactions and as mild Lewis bases.
Trimethylamine N-Oxide: A naturally occurring N-oxide found in marine species and mammals, known for its role in osmoregulation.
Uniqueness: Diphenylpyraline N-Oxide is unique due to its specific pharmacological profile, combining antihistamine and anticholinergic effects. Its N-oxide functional group also imparts distinct chemical reactivity, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
10020-59-4 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
Clave InChI |
CMUVTOXFOVYLRQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


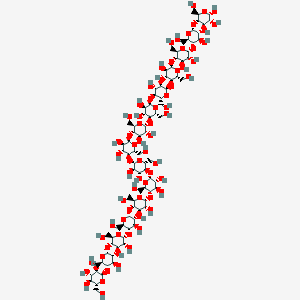
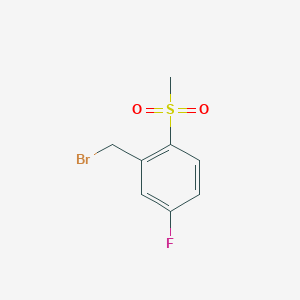
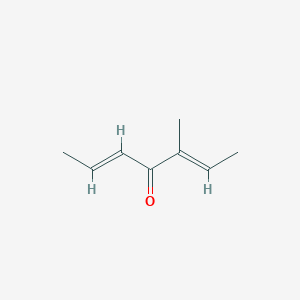


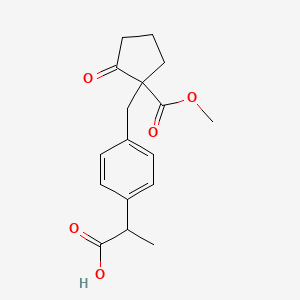
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)

